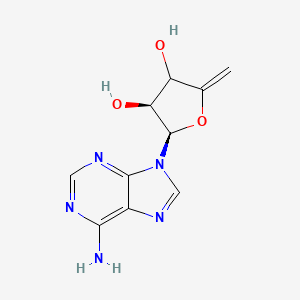
AcrB-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AcrB-IN-3 is a compound that has garnered significant attention in the scientific community due to its role as an inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux system in Escherichia coli. This efflux system is responsible for the extrusion of a wide range of noxious compounds, including many antibiotics, out of the bacterium, contributing to multidrug resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AcrB-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds .
Analyse Des Réactions Chimiques
Types of Reactions: AcrB-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy as an inhibitor .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Applications De Recherche Scientifique
AcrB-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of efflux pump inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is used to investigate the role of efflux pumps in bacterial resistance and to identify potential targets for antibacterial therapy . In industry, this compound can be used in the development of new antibiotics and other pharmaceutical compounds .
Mécanisme D'action
AcrB-IN-3 exerts its effects by binding to the AcrB protein, thereby inhibiting its function as part of the AcrAB-TolC efflux system. This inhibition prevents the extrusion of antibiotics and other noxious compounds from the bacterial cell, thereby increasing the susceptibility of the bacterium to these compounds . The molecular targets and pathways involved in this mechanism include the binding pockets of the AcrB protein and the associated conformational changes that occur upon inhibitor binding .
Comparaison Avec Des Composés Similaires
AcrB-IN-3 is unique among efflux pump inhibitors due to its specific binding affinity and inhibitory potency against the AcrB protein. Similar compounds include other inhibitors of the AcrAB-TolC efflux system, such as pyranopyridines and arylpiperazines . These compounds also inhibit the function of the AcrB protein but may differ in their binding sites, mechanisms of action, and efficacy .
Propriétés
Formule moléculaire |
C30H33NO7 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid |
InChI |
InChI=1S/C30H33NO7/c1-30(2)11-10-23-25(28(32)31-12-16-35-17-13-31)19-24-22(27(23)38-30)8-4-9-26(24)37-15-5-14-36-21-7-3-6-20(18-21)29(33)34/h3-4,6-9,18-19H,5,10-17H2,1-2H3,(H,33,34) |
Clé InChI |
JMWQSOZOTRUQBD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=CC(=C4)C(=O)O)C(=O)N5CCOCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)



![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)


